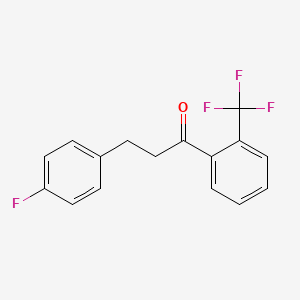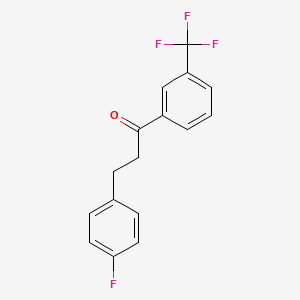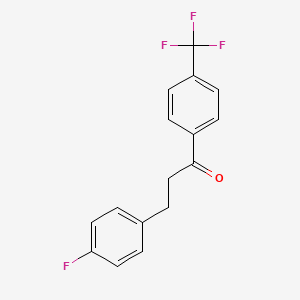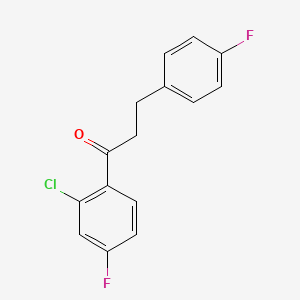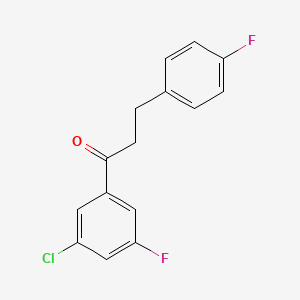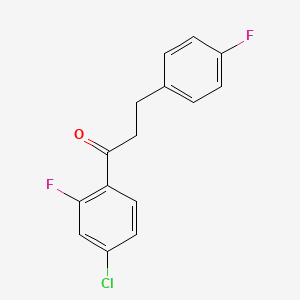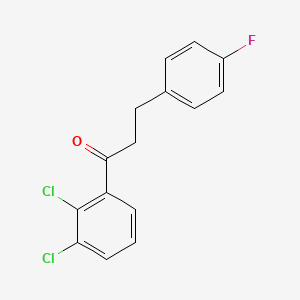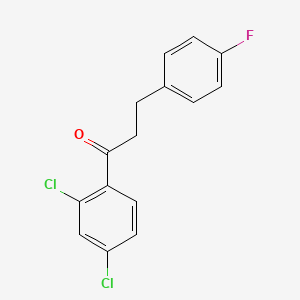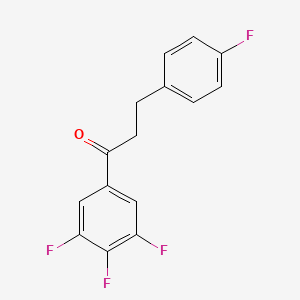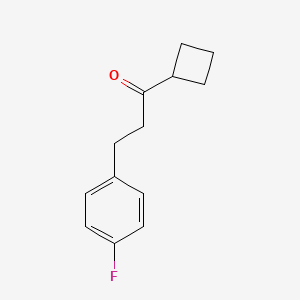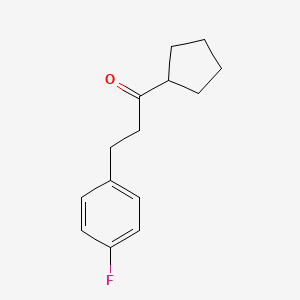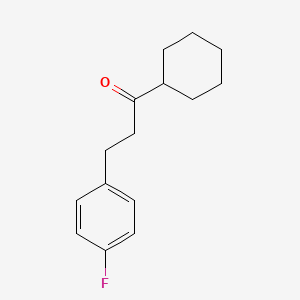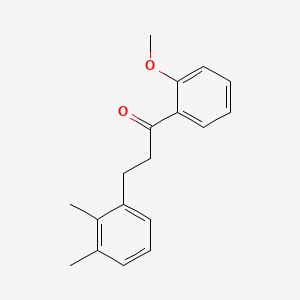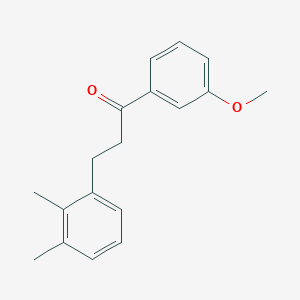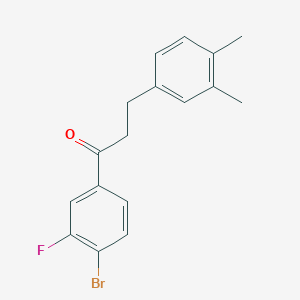
4'-Bromo-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule that contains bromine, fluorine, and a propiophenone group. Propiophenones are a type of aromatic ketone, which are often used in organic synthesis due to their reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the bromine and fluorine atoms and the formation of the propiophenone group. This could potentially be achieved through a series of reactions including halogenation and Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms, as well as the propiophenone group, would likely have a significant impact on the compound’s shape and reactivity .Chemical Reactions Analysis
As an organic molecule containing halogens and a carbonyl group, this compound could potentially undergo a variety of chemical reactions. These might include nucleophilic substitution reactions with the bromine and fluorine atoms, and addition reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogens and the carbonyl group could affect its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Fluorination and Bromination Reactions : Research on similar bromo- and fluoro-substituted compounds has shown that these groups can significantly impact the chemical reactivity and physical properties of organic molecules. For instance, fluorination of bromophenols can lead to the formation of various fluorinated derivatives with potential applications in material science and medicinal chemistry (Koudstaal & Olieman, 2010).
Cathodic Reduction : Studies on α-bromopropiophenone derivatives have demonstrated that cathodic reduction can lead to the formation of complex organic structures, such as diphenyl butanediones and dimethylfurans, hinting at the potential of electrochemical methods in synthesizing novel compounds with bromo- and fluoro- groups (Barba et al., 1985).
Carbonic Anhydrase Inhibitory Properties : Bromophenols, including those with dimethoxy groups, have been synthesized and evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This suggests potential pharmacological applications for structurally related compounds (Balaydın et al., 2012).
Molecular Structure Investigations : Studies on bromo- and fluoro-substituted compounds, such as fluorenes and phenols, provide insights into the effects of these substituents on molecular structure, electronic properties, and reactivity, which can inform the design and development of new materials and chemicals (Aoki et al., 1982).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-15(18)16(19)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRHFHIVTSBGLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644849 |
Source


|
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone | |
CAS RN |
898779-50-5 |
Source


|
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

